REACTION_CXSMILES
|
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([S:7]([N:10]2[CH2:15][CH2:14][O:13][CH2:12][CH2:11]2)(=[O:9])=[O:8])[CH:2]=1>C(O)C.O.[Pt](=O)=O>[NH:1]1[CH2:6][CH2:5][CH2:4][CH:3]([S:7]([N:10]2[CH2:11][CH2:12][O:13][CH2:14][CH2:15]2)(=[O:8])=[O:9])[CH2:2]1
|
Name
|
|
Quantity
|
5.7 g
|
Type
|
reactant
|
Smiles
|
N1=CC(=CC=C1)S(=O)(=O)N1CCOCC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
500 mg
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
The residue was agitated with dichloromethane and anhydrous sodium sulfate
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent evaporated under vacuum
|
Type
|
DISSOLUTION
|
Details
|
the residue dissolved in a mixture of water (50 mL) and acetic acid (10 mL)
|
Type
|
TEMPERATURE
|
Details
|
with warming
|
Type
|
ADDITION
|
Details
|
Platinum (IV) oxide (1 g) was added
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated under vacuum
|
Type
|
CUSTOM
|
Details
|
to give an orange gum which
|
Type
|
EXTRACTION
|
Details
|
the solution (pH 4-5) was extracted with dichloromethane (×3)
|
Type
|
CUSTOM
|
Details
|
The aqueous layer was evaporated to a small volume under vacuum
|
Type
|
ADDITION
|
Details
|
made strongly basic by the addition of 4 M sodium hydroxide solution, xylenes
|
Type
|
ADDITION
|
Details
|
were added
|
Type
|
CUSTOM
|
Details
|
the solvents were removed under vacuum
|
Type
|
CUSTOM
|
Details
|
the solids removed by flitration through Celite®
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated under vacuum
|
Reaction Time |
70 h |
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CCC1)S(=O)(=O)N1CCOCC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.3 g | |
YIELD: PERCENTYIELD | 22% | |
YIELD: CALCULATEDPERCENTYIELD | 22.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |